molecular formula C10H14ClN3O B7866280 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B7866280
M. Wt: 227.69 g/mol
InChI Key: WXHMUSFWXFWFTF-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound features a piperidin-4-ol moiety attached to a 2-chloro-6-methylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyrimidine and piperidin-4-ol.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dioxane, under reflux conditions. A base like potassium carbonate is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloro-6-methylpyrimidine is reacted with piperidin-4-ol in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the piperidin-4-ol moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Ketones or aldehydes derived from the piperidin-4-ol moiety.

    Reduction Products: Reduced forms of the pyrimidine ring or the piperidin-4-ol moiety.

Scientific Research Applications

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    2-Chloro-6-methylpyrimidine: A precursor in the synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol.

    Piperidin-4-ol: Another precursor that contributes to the piperidine moiety in the final compound.

    Other Pyrimidine Derivatives: Compounds like 2,4-dichloro-5-methylpyrimidine, which share structural similarities.

Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring with a piperidin-4-ol moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMUSFWXFWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in tetrahydrofurane (30 mL) was added under stirring N,N-diisopropyl ethyl amine (853 mg, 6.6 mmol) and 4-hydroxypiperidine (681 mg, 6.6 mmol) and the reaction was stirred over night at 20° C. The solvent was evaporated under reduced pressure and the residue was taken up in water and extracted twice with diethyl ether. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure to dryness. The residue was purified by column chromatography on silica gel using heptane/ethyl acetate (1:1 v/v) as eluent to yield the title compound (779 mg, 57%) as white crystals. MS ISP (m/e): 228.2/230.2 (100/35) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=6.73 (s, 1H), 4.78 (d, 1H), 3.95 (br m, 2H), 3.75 (m, 1H), 3.25 (m, 2H), 2.22 (s, 3H), 1.75 (m, 2H), 1.33 (m, 2H).
Quantity
998 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step Two
Yield
57%

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